molecular formula C10H14N2 B1603433 2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine CAS No. 649569-61-9

2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine

Cat. No. B1603433
CAS RN: 649569-61-9
M. Wt: 162.23 g/mol
InChI Key: COFHVMXNLAGVTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine is a compound of interest in medicinal chemistry . It is a chiral compound due to the presence of the methyl substituent .


Synthesis Analysis

The synthesis of this compound involves various techniques. One method involves the use of DMSO master liquid, PEG300, Tween 80, and ddH2O . Another method involves the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines .


Molecular Structure Analysis

The molecular structure of this compound is complex. It has a molecular weight of 288.44 .


Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it can be involved in a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU .


Physical And Chemical Properties Analysis

This compound is a chiral compound . It is an oil at room temperature .

Scientific Research Applications

Synthetic Approaches

Researchers have developed various synthetic methods to prepare 2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine and its derivatives, which are crucial for pharmacological and material science applications. For instance, Shahane et al. (2008) described a novel synthesis of 2-alkyl-tetrahydroquinolines, indicating a method for preparing similar compounds, including this compound, through electrochemical processes and reductive decyanation followed by methylation Shahane et al., 2008. Moreover, the work by He et al. (2017) on N-methylation of quinolines using CO2 and H2, catalyzed by Ru-triphos complexes, provides a green chemistry approach to synthesizing methylated tetrahydroquinolines, potentially including this compound, with high yields He et al., 2017.

Neuroprotective Effects

Several studies have explored the neuroprotective effects of tetrahydroquinoline derivatives, highlighting their potential in treating neurodegenerative diseases. Kotake et al. (2005) investigated the neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons against various neurotoxins, demonstrating the compound's protective action and suggesting its therapeutic potential for Parkinson's disease Kotake et al., 2005.

Sensor Development

In the field of sensor development, Hazra et al. (2018) synthesized two positional isomers of quinoline-based sensors for detecting Al3+ and Zn2+ ions. One of these isomers, utilizing a quinoline moiety similar to this compound, showed remarkable sensitivity and selectivity towards these metal ions, indicating the potential of such compounds in environmental and biological sensor applications Hazra et al., 2018.

Future Directions

The future directions of research on 2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine could involve further exploration of its biological activities and potential applications in medicinal chemistry .

properties

IUPAC Name

2-methyl-1,2,3,4-tetrahydroquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h4-7,12H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFHVMXNLAGVTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595919
Record name 2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

649569-61-9
Record name 2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine
Reactant of Route 2
2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine
Reactant of Route 3
2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine
Reactant of Route 4
2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine
Reactant of Route 5
2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine
Reactant of Route 6
2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.